molecular formula C45H63ClN4O5 B12367924 Cy3-PEG2-TCO4

Cy3-PEG2-TCO4

Cat. No.: B12367924
M. Wt: 775.5 g/mol
InChI Key: NUZASIFMYCEXGJ-UHDJGPCESA-N
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Description

Cy3-PEG2-TCO4 is a derivative of Cyanine 3 (Cy3) dye, which includes two polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is primarily used in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3-PEG2-TCO4 involves the conjugation of Cyanine 3 dye with polyethylene glycol units and a trans-cyclooctene group. The reaction typically proceeds under mild conditions to preserve the functional groups’ integrity. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Scientific Research Applications

Cy3-PEG2-TCO4 has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for labeling and tracking molecules.

    Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in living cells.

    Medicine: Utilized in imaging and diagnostic applications, particularly in fluorescence imaging.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

Cy3-PEG2-TCO4 exerts its effects through the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules. The TCO moiety reacts with the tetrazine group, forming a stable adduct. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of Cyanine 3 dye, two polyethylene glycol units, and a trans-cyclooctene moiety. This combination provides enhanced solubility, stability, and specificity in bioorthogonal reactions compared to other similar compounds .

Properties

Molecular Formula

C45H63ClN4O5

Molecular Weight

775.5 g/mol

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h6-7,13-16,18,21-26,35H,8-12,17,19-20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b7-6+;

InChI Key

NUZASIFMYCEXGJ-UHDJGPCESA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-]

Origin of Product

United States

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